![molecular formula C9H5BrFNO B2633725 4-(2-Bromoacetyl)-3-fluorobenzonitrile CAS No. 1199806-11-5](/img/structure/B2633725.png)
4-(2-Bromoacetyl)-3-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- Monoamine Oxidase Inhibition : 4-(2-Bromoacetyl)-3-fluorobenzonitrile derivatives have been explored as potential inhibitors of human monoamine oxidase (MAO) A and B. These enzymes play a crucial role in neurotransmitter metabolism, and inhibiting them can have therapeutic implications .
- Cytotoxic Activity : Some 5-bromo-1,4-dihydropyridine derivatives containing this compound exhibit cytotoxic activity against cancer cell lines. Notably, 4-(2-Bromoacetyl)-3-fluorobenzonitrile derivatives demonstrated potency in inhibiting cancer cell growth .
- Spironolactone Synthesis : For instance, it has been employed in the synthesis of spironolactone, a diuretic and antiandrogenic drug .
Medicinal Chemistry and Drug Development
Organic Synthesis
Pharmaceutical Formulation
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a similar structure, such as the 2-bromoacetyl group, have been found to interact with prostaglandin g/h synthase 1 in humans .
Mode of Action
It is known that the bromoacetyl group in the compound can act as an acylating agent, which could potentially modify the function of its target .
Biochemical Pathways
It has been suggested that the compound can be used in the synthesis of sta-5312, a potent and orally active microtubule inhibitor . This suggests that it may have an impact on microtubule dynamics, which are crucial for various cellular processes including cell division and intracellular transport .
Pharmacokinetics
The bromoacetyl group in the compound is known to have a molecular weight of 138948, which could potentially influence its pharmacokinetic properties .
Result of Action
Given its potential role in the synthesis of sta-5312, a microtubule inhibitor, it could potentially disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
properties
IUPAC Name |
4-(2-bromoacetyl)-3-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-4-9(13)7-2-1-6(5-12)3-8(7)11/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIQRWJMECDPNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoacetyl)-3-fluorobenzonitrile | |
CAS RN |
1199806-11-5 |
Source
|
Record name | 4-(2-bromoacetyl)-3-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.